molecular formula C10H7BrN4O B1480926 2-(Azidomethyl)-5-(4-bromophenyl)oxazole CAS No. 2089537-78-8

2-(Azidomethyl)-5-(4-bromophenyl)oxazole

Cat. No.: B1480926
CAS No.: 2089537-78-8
M. Wt: 279.09 g/mol
InChI Key: PYJDTVKSGGSLFL-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(4-bromophenyl)oxazole (CAS 2089537-78-8) is a heterocyclic compound of high interest in organic synthesis and medicinal chemistry. This building block features an oxazole core that is functionalized with a reactive azidomethyl group at the 2-position and a 4-bromophenyl moiety at the 5-position . Its well-defined structure, with a molecular formula of C 10 H 7 BrN 4 O and a molecular weight of 279.09, makes it a valuable intermediate for constructing more complex molecules . The presence of the azide group makes this compound particularly suitable for Click Chemistry applications, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles . Concurrently, the bromophenyl substituent offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . This dual reactivity allows researchers to efficiently create diverse compound libraries and complex molecular architectures, such as peptidomimetics, for pharmaceutical and materials science research . The compound should be handled under inert conditions to preserve the integrity of the azide functionality . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(azidomethyl)-5-(4-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O/c11-8-3-1-7(2-4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJDTVKSGGSLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CN=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Methods

  • Robinson-Gabriel Synthesis : This method involves cyclodehydration of acylamino keto compounds under acidic conditions, yielding 2,5-disubstituted oxazoles. However, yields are moderate (50-60%) and require harsh dehydrating agents such as polyphosphoric acid.

  • Fischer Oxazole Synthesis : This involves condensation of cyanohydrins or aldehydes with amides, but is less commonly applied for 5-aryl substituted oxazoles.

  • Van Leusen Synthesis : Utilizes TosMIC (tosylmethyl isocyanide) for oxazole ring formation but requires specific substrates.

Modern Catalytic and Green Approaches

  • Microwave-assisted synthesis of oxazole derivatives from 2-bromoacetophenone and urea in DMF has been reported to improve yields and reduce reaction times.

  • Transition metal-catalyzed methods, such as copper-catalyzed cyclizations, have been used for 2-phenyl-4,5-substituted oxazoles, which can be adapted for 4-bromophenyl substituents.

Specific Preparation of 2-(4-bromophenyl)oxazole

  • The synthesis of 2-(4-bromophenyl)benzo[d]oxazole (a related oxazole derivative) has been achieved via condensation of 4-bromobenzaldehyde with 2-aminophenol, catalyzed by amino glucose-functionalized silica-coated NiFe2O4 nanoparticles under solvent-free conditions at room temperature, yielding high purity products (up to 98%).

Introduction of the Azidomethyl Group at 2-Position

The installation of the azidomethyl substituent at position 2 of the oxazole ring is generally achieved through nucleophilic substitution of a halomethyl precursor.

Preparation of 2-(Halomethyl)oxazoles

  • Starting from vinyl azides, thermolysis generates azirines, which react with bromoacetyl bromide to form 2-(bromomethyl)oxazoles.

  • Optimization studies show that the reaction proceeds efficiently in acetone at room temperature, with bases such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) facilitating full conversion within minutes.

Entry Halide Equivalent Base (equiv) Time (min) Temp. (°C) Conversion (%) Purity (%)
5 1.1 (Br) DBN (1.1) 3 0 to RT >99 74
7 1.1 (Cl) DBN (1.1) 10 0 to RT 92 79
11 1.1 (Br) None 1 RT >99 77

Table 1: Optimization for formation of 2-(bromomethyl)oxazole from azirine intermediate.

Conversion to 2-(Azidomethyl)oxazoles

  • The 2-(bromomethyl)oxazoles undergo nucleophilic substitution with sodium azide (NaN3) in aqueous medium to yield 2-(azidomethyl)oxazoles with good selectivity and yields.

  • Continuous-flow synthesis techniques have been developed to integrate all steps—thermolysis of vinyl azides, reaction with bromoacetyl bromide, and azide substitution—allowing rapid (7 to 9 minutes total residence time) and efficient production of 2-(azidomethyl)oxazoles.

Continuous-Flow Integrated Synthesis: Advantages and Findings

  • Continuous-flow processing mitigates issues related to unstable intermediates, such as halomethyl oxazoles, by avoiding their isolation and enabling immediate conversion to azidomethyl products.

  • The process achieves high purity (>99%) and good yields, with optimized temperatures (around 150 °C for thermolysis) and reaction times (1-3 minutes for thermolysis, 3-10 minutes for halomethyl oxazole formation).

  • The method is scalable and suitable for rapid synthesis of diverse 2-(azidomethyl)oxazole derivatives, including those with 5-(4-bromophenyl) substitution.

Summary Table: Key Preparation Steps for this compound

Step Reaction Type Conditions Notes Reference
Oxazole ring formation Cyclodehydration (Robinson-Gabriel) or catalytic methods Polyphosphoric acid or microwave-assisted in DMF Moderate to good yields; 5-(4-bromophenyl) can be introduced via substituted precursors
Formation of vinyl azide From appropriate alkene precursors Thermolysis at 130-150 °C in acetone Generates azirine intermediate
Conversion to 2-(bromomethyl)oxazole Reaction of azirine with bromoacetyl bromide Room temperature, base (DBN) in acetone High conversion, purity ~74%
Azide substitution Nucleophilic substitution with NaN3 Aqueous medium, continuous flow Efficient, high selectivity

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(4-bromophenyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.

    Reduction: The azidomethyl group can be reduced to form amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azidomethyl)-5-(4-bromophenyl)oxazole has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(4-bromophenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules, which is useful in bioconjugation and material science applications.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Oxazole Derivatives

Compound Name Core Structure Substituents Melting Point (°C) Molecular Formula Molecular Weight Key References
2-(Azidomethyl)-5-(4-bromophenyl)oxazole Oxazole 5-(4-Bromophenyl), 2-(azidomethyl) N/A C₁₀H₈BrN₃O 292.10 Hypothetical
2,5-Bis(4-bromophenyl)oxazole (2m) Oxazole 4-Bromophenyl (positions 2 & 5) 176–178 C₁₅H₁₀Br₂NO 389.06
5-(4-Bromophenyl)-2-methyl-4-oxazoleacetic acid Oxazole-acetic acid 5-(4-Bromophenyl), 2-methyl, 4-acetic acid N/A C₁₂H₁₀BrNO₃ 296.12
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole 1,2-Oxazole 5-(Furan-2-yl), 3-(azidomethyl) N/A C₈H₇N₃O₂ 177.16

Key Observations :

  • Bromophenyl vs. Azidomethyl Effects : The bromophenyl group increases molecular weight and lipophilicity compared to azidomethyl-containing analogs (e.g., 3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole) .
  • Thermal Stability : Bis-bromophenyl oxazole (2m) exhibits a higher melting point (176–178°C) than simpler oxazoles, likely due to enhanced π-π stacking .

Key Observations :

  • Yield Variability : Yields for bromophenyl oxazoles range widely (e.g., 15–82%), influenced by substituent complexity and reaction conditions .
  • Azide Incorporation : Azidomethyl groups are typically introduced via nucleophilic substitution or azide-alkyne cycloaddition, though specific data for the target compound are lacking .

Table 3: Bioactivity of Bromophenyl-Containing Heterocycles

Compound Name Biological Activity Efficacy (% Inhibition/IC₅₀) Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Anti-inflammatory 59.5% (20 mg/kg)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide FPR2 agonist (calcium mobilization) Potent activation
5-(4-Bromophenyl)-1,3-oxazole derivatives (OXL-1 to OXL-6) Aromatase inhibition Docking scores comparable to letrozole
(5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}pyrazol-1-yl) methanone Antimicrobial Moderate to high activity

Key Observations :

  • Anti-inflammatory Potential: Oxadiazoles with bromophenyl groups show activity comparable to indomethacin (59.5–61.9% inhibition) .
  • Receptor Specificity: Bromophenyl-pyridazinones exhibit selective agonism for FPR2, highlighting the role of bromophenyl in target engagement .

Q & A

Q. What are the common synthetic routes for 2-(Azidomethyl)-5-(4-bromophenyl)oxazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A prominent method is the continuous-flow protocol ( ):

Thermolysis : Convert vinyl azides to azirine intermediates.

Bromination : React azirine with bromoacetyl bromide to form the oxazole core.

Azide Introduction : Displace bromide with NaN₃ to install the azidomethyl group.
Alternative routes include cyclization of α-amino ketones (), yielding oxazoles via acid-catalyzed intramolecular condensation. Key parameters: temperature (80–120°C), solvents (DMF, THF), and catalysts (CuI for azide stability). Yields range from 31–95% depending on substituents.

Q. How is the compound characterized structurally?

  • Methodological Answer : Use spectroscopic and crystallographic techniques :
  • NMR : Confirm substituent positions (e.g., ¹H NMR: δ 7.5–8.0 ppm for bromophenyl protons; ¹³C NMR: ~150 ppm for oxazole carbons).
  • X-ray crystallography : Resolve bond angles (e.g., C-O-C ~105°) and packing motifs ().
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ ≈ 319.1 g/mol).
  • IR : Detect azide stretches (~2100 cm⁻¹) and oxazole ring vibrations (1650 cm⁻¹).

Q. What in vitro biological screening methods are used for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test aromatase or cyclooxygenase activity via fluorescence/colorimetric substrates (e.g., AutoDock simulations for binding affinity prediction; ).
  • Antimicrobial screening : Use microdilution assays (MIC values against S. aureus or E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination). Prioritize assays with positive controls (e.g., doxorubicin for cytotoxicity).

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity synthesis?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance azide stability but may require post-reaction purification via column chromatography.
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., azide decomposition above 100°C).
  • Catalysts : Cu(I) catalysts (e.g., CuBr) improve azide-alkyne cycloaddition efficiency.
  • In-line analytics : Use HPLC-MS in continuous-flow systems () for real-time monitoring.

Q. How do structural modifications influence bioactivity?

  • Methodological Answer : Compare analogs using SAR tables :
Substituent ModificationBioactivity ChangeSource
Bromophenyl → ChlorophenylIncreased aromatase inhibition
Azidomethyl → MethylLoss of cytotoxicity (IC₅₀ > 50 μM)
Addition of sulfonyl groupEnhanced anti-inflammatory activity
  • Computational modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps affecting reactivity).

Q. How to resolve contradictions in reported biological data?

  • Methodological Answer :
  • Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, serum-free media).
  • Meta-analysis : Compare data across studies (e.g., vs. 18) to identify confounding factors (e.g., solubility differences in DMSO vs. PBS).
  • Orthogonal assays : Confirm antimicrobial activity with both disc diffusion and time-kill curves.

Q. What physicochemical properties affect its pharmacokinetics?

  • Methodological Answer : Key parameters from :
  • Polar Surface Area (PSA) : ≤140 Ų (optimal for bioavailability).
  • Rotatable bonds : ≤10 (reduces flexibility, enhances membrane permeation).
  • LogP : ~3.5 (balances solubility and permeability).
  • Molecular weight : ~319 g/mol (below 500 Da threshold).
    Use QSPR models to predict clearance rates and optimize lead candidates.

Safety and Stability

Q. What safety precautions are recommended for handling?

  • Methodological Answer :
  • Azide hazard : Avoid shock/heat; store at ≤4°C in inert atmosphere.
  • Decomposition products : Monitor for HN₃ gas (toxic) via FTIR.
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment.
  • Waste disposal : Quench azides with NaNO₂/HCl before neutralization.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-(4-bromophenyl)oxazole
Reactant of Route 2
Reactant of Route 2
2-(Azidomethyl)-5-(4-bromophenyl)oxazole

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